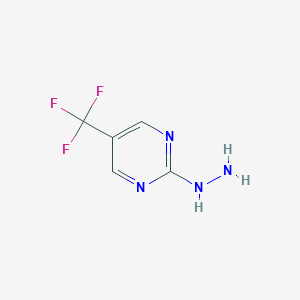

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-4(12-9)11-2-3/h1-2H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEDZRGBKSZJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl 5 Trifluoromethyl Pyrimidine and Its Precursors

Established Multi-Step Synthesis Protocols

The most common and well-documented route for synthesizing 2-hydrazinyl-5-(trifluoromethyl)pyrimidine involves a two-step process. The first step is the creation of a chlorinated pyrimidine (B1678525) intermediate, which is then subjected to hydrazinolysis to yield the final product.

The critical precursor, 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454), is synthesized via the chlorination of 5-(trifluoromethyl)pyrimidin-2-ol (B1315602). This transformation is a standard procedure in heterocyclic chemistry for converting a hydroxyl group on a pyrimidine ring into a more reactive chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

The chlorination of hydroxypyrimidines is a well-established reaction, traditionally involving heating the substrate in excess phosphorus oxychloride (POCl₃), often in the presence of an organic base. mdpi.comresearchgate.netresearchgate.net More modern, efficient methods have been developed to minimize waste and improve safety, particularly for large-scale synthesis. researchgate.netnih.gov These methods often utilize solvent-free conditions with stoichiometric amounts of the chlorinating agent. researchgate.netnih.govdntb.gov.ua

Below is an interactive table summarizing the typical reagents and conditions for this chlorination step.

| Reagent/Condition | Description | Purpose | Common Parameters |

| Substrate | 5-(Trifluoromethyl)pyrimidin-2-ol | The starting material containing the hydroxyl group to be replaced. | N/A |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Provides the chlorine atom and activates the hydroxyl group for substitution. | Equimolar amounts to a large excess. researchgate.netnih.gov |

| Base/Catalyst | Triethylamine (B128534), Pyridine (B92270), N,N-Dimethylaniline | Acts as an acid scavenger, neutralizing the HCl generated during the reaction. researchgate.netgoogle.comdeepdyve.com | Typically used in stoichiometric amounts relative to the substrate. |

| Solvent | None (Solvent-free) or aprotic solvents | In many modern procedures, the reaction is run neat (solvent-free). researchgate.netnih.gov If used, aprotic solvents prevent unwanted side reactions. | N/A |

| Temperature | Elevated temperatures | The reaction requires heating to proceed at a reasonable rate. | 105 °C - 160 °C. researchgate.netnih.govgoogle.com |

| Time | Varies | Reaction time depends on the scale, temperature, and specific reagents used. | Typically 2 to 5 hours. nih.govorientjchem.org |

The conversion of 5-(trifluoromethyl)pyrimidin-2-ol to 2-chloro-5-(trifluoromethyl)pyrimidine proceeds through a nucleophilic substitution mechanism. The hydroxyl group (-OH) of the pyrimidinol is a poor leaving group. Therefore, direct substitution by a chloride ion is not feasible. chemistrysteps.com

The mechanism involves the following key steps:

Activation of the Hydroxyl Group : The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). chemistrysteps.commasterorganicchemistry.com

Formation of a Good Leaving Group : This initial reaction forms a dichlorophosphate (B8581778) ester intermediate (-O-POCl₂). This ester is a significantly better leaving group than the original hydroxyl group. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack : A chloride ion (Cl⁻), either from POCl₃ itself or from the reaction environment, then acts as a nucleophile. It attacks the carbon atom at the 2-position of the pyrimidine ring.

Departure of the Leaving Group : The attack of the chloride ion leads to the cleavage of the carbon-oxygen bond, and the dichlorophosphate group departs, resulting in the formation of the 2-chloro-5-(trifluoromethyl)pyrimidine product. chemistrysteps.com

The presence of a base like triethylamine or pyridine is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. researchgate.netnih.gov

While the chlorination of hydroxypyrimidines is a common reaction, several challenges can arise, especially during scale-up.

Byproduct Formation : The use of certain bases can lead to unwanted side reactions. For example, when N,N-dimethylaniline is used, N-methylanilino byproducts can form where the base itself acts as a nucleophile. deepdyve.com Mitigation involves choosing a non-nucleophilic base like pyridine or carefully controlling reaction conditions.

Stoichiometric Control : Using a large excess of POCl₃, while effective, creates significant environmental and safety issues. mdpi.comresearchgate.net The excess corrosive reagent must be carefully quenched and disposed of, a process that can be highly exothermic and hazardous on a large scale. mdpi.comresearchgate.net The modern mitigation strategy is to use equimolar amounts of POCl₃ in a sealed reactor, which has been shown to be highly efficient and avoids the problems associated with excess reagent. researchgate.netnih.gov

Over-chlorination : In some cases, there is a risk of further chlorination on the pyrimidine ring if other susceptible positions exist. Strict control over the stoichiometry of the chlorinating agent and the reaction time is essential to prevent the formation of such impurities.

The final step in the synthesis is the conversion of the chlorinated intermediate to this compound. This is achieved through a nucleophilic aromatic substitution reaction known as hydrazinolysis.

In this step, the chlorine atom at the 2-position of the pyrimidine ring is displaced by a hydrazinyl group (-NHNH₂). The reaction is typically straightforward, with hydrazine (B178648) hydrate (B1144303) being the reagent of choice. google.comgoogle.com

The table below details the common reagents and conditions for the hydrazinolysis step.

| Reagent/Condition | Description | Purpose | Common Parameters |

| Substrate | 2-Chloro-5-(trifluoromethyl)pyrimidine | The activated precursor for the substitution reaction. | N/A |

| Nucleophile | Hydrazine Hydrate (N₂H₄·H₂O) | The source of the hydrazinyl group that displaces the chlorine atom. | Molar ratio of 1:1 to 3:1 relative to the substrate. google.comgoogle.com |

| Solvent | Various | A solvent is used to dissolve the reactants and facilitate the reaction. | Ethanol (B145695) is a common choice. researchgate.net |

| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature but may be heated to increase the rate. | 0 °C to 40 °C (Room Temperature). google.com |

| Time | Varies | Dependent on temperature and the reactivity of the substrate. | 5 to 20 hours. google.com |

The reaction proceeds as the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom bonded to the chlorine. The chlorine atom, a good leaving group, is subsequently eliminated, yielding the final product, this compound.

Target Compound Formation: Hydrazinolysis of 2-Chloro-5-(trifluoromethyl)pyrimidine

Optimization of Reaction Parameters and Yield Improvement

The conversion of 2-chloro-5-(trifluoromethyl)pyrimidine to its hydrazinyl derivative is a critical step where optimization of reaction parameters is essential for maximizing yield and purity. The reaction involves the displacement of the chlorine atom at the C2 position of the pyrimidine ring by the highly nucleophilic hydrazine. Key parameters that are typically optimized include temperature, solvent, reaction duration, and the molar ratio of reactants.

Key Optimization Parameters:

Molar Ratio of Hydrazine Hydrate: An excess of hydrazine hydrate is generally used to ensure the complete consumption of the chlorinated precursor and to drive the reaction equilibrium towards the product. The optimal ratio is determined experimentally to balance high conversion with the ease of post-reaction purification.

Solvent: Protic solvents such as ethanol, isopropanol, or n-butanol are commonly employed as they effectively solvate both the pyrimidine precursor and hydrazine hydrate. The choice of solvent can influence the reaction rate and the solubility of the product, which can sometimes precipitate from the reaction mixture upon formation.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to increase the rate of nucleophilic substitution. Careful control of temperature is necessary to prevent the formation of undesired by-products.

Reaction Time: The duration of the reaction is monitored, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.

The following interactive table illustrates a hypothetical optimization study for the synthesis, demonstrating how varying conditions can impact the final product yield.

| Entry | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | Ethanol | 78 | 6 | 75 |

| 2 | 3.0 | Ethanol | 78 | 4 | 88 |

| 3 | 3.0 | Isopropanol | 82 | 4 | 92 |

| 4 | 3.0 | n-Butanol | 118 | 2 | 90 |

| 5 | 4.0 | Isopropanol | 82 | 4 | 93 |

Post-Reaction Work-up and Isolation Procedures

Following the completion of the reaction, a systematic work-up and isolation procedure is crucial to obtain this compound in high purity. A typical procedure involves several steps:

Cooling and Precipitation: The reaction mixture is first cooled to room temperature and then often chilled further in an ice bath. This reduces the solubility of the product, frequently causing it to precipitate from the reaction solvent.

Solvent Removal: In cases where the product does not readily precipitate, the solvent may be removed under reduced pressure using a rotary evaporator.

Quenching and Isolation: The crude residue or the cooled reaction mixture is then typically poured into cold water or an ice-water mixture. This step precipitates the solid product and dissolves excess hydrazine hydrate and other water-soluble impurities.

Filtration: The solid product is collected by vacuum filtration. The collected solid is washed with cold water to remove any residual impurities and then with a non-polar solvent like hexane (B92381) to aid in drying.

Purification: If necessary, the crude product is further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid. orgsyn.org

Emerging and Alternative Synthetic Methodologies

While the classical nucleophilic substitution method is robust, research into alternative synthetic methodologies aims to improve efficiency, safety, and environmental friendliness.

Catalytic Amination Approaches

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. While the synthesis of this compound relies on a direct nucleophilic substitution with hydrazine, the broader field of C-N bond formation is dominated by catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-amine bonds. However, these methods are more commonly applied to the coupling of aryl halides with primary or secondary amines rather than hydrazine. The direct catalytic hydrazination of halopyrimidines is not a standard reported procedure, as the high nucleophilicity of hydrazine makes the uncatalyzed substitution reaction efficient and straightforward.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. nih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly to the desired temperature, often leading to dramatic reductions in reaction times and improvements in yield. e-journals.in For the synthesis of hydrazinyl pyrimidines, microwave heating can shorten the reaction time from several hours under conventional reflux to mere minutes. rsc.orgrsc.org This efficiency not only increases throughput but is also considered a tenet of green chemistry due to reduced energy consumption. nih.gov

The table below compares typical reaction parameters for conventional versus microwave-assisted synthesis of related hydrazinyl heterocycles.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2 - 8 hours | 5 - 20 minutes |

| Temperature | Reflux (e.g., 80-120°C) | 100 - 150°C |

| Yield | Good to Excellent | Often higher than conventional |

| Energy Source | Oil bath / Heating mantle | Microwave reactor |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fluorinated pyrimidines is an area of increasing focus, aiming to make pharmaceutical production more sustainable. mdpi.combohrium.com Key principles include the use of less hazardous reagents, employment of safer solvents (such as water or ethanol), and designing energy-efficient processes. rsc.org

Microwave-assisted synthesis is a prime example of a green chemistry approach, as it significantly reduces reaction times and energy usage. rsc.org Furthermore, selecting solvents with better environmental, health, and safety profiles is a critical consideration. The development of catalytic processes, even if not yet standard for this specific transformation, represents another avenue for greener synthesis by reducing the need for stoichiometric reagents and minimizing waste.

A significant focus of green chemistry is the reduction or elimination of hazardous substances used or generated in a chemical process. In the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyrimidine, traditional methods may involve the use of harsh chlorinating agents like phosphorus oxychloride (POCl₃). These reagents are toxic, corrosive, and produce significant amounts of acidic waste, posing environmental and handling challenges.

Efforts in green chemistry seek to replace such hazardous reagents with milder and more selective alternatives. nih.gov Beyond reagent choice, waste reduction is achieved by optimizing reactions to achieve high yields and selectivity, thus minimizing the formation of by-products. Implementing solvent recycling and minimizing the number of synthetic steps are also crucial strategies for creating a more sustainable manufacturing process for this compound and its precursors.

Solvent Recycling Strategies

The synthesis of this compound and its precursors, such as 2-chloro-5-(trifluoromethyl)pyrimidine, often involves the use of various organic solvents. In the context of green chemistry and industrial-scale production, the recycling and recovery of these solvents are crucial for minimizing environmental impact and reducing operational costs. While specific, detailed studies on solvent recycling exclusively for the synthesis of this compound are not extensively documented in publicly available literature, general principles and established methodologies for solvent recovery in the synthesis of heterocyclic compounds, including pyrimidines, are applicable.

Key strategies for solvent recycling in relevant chemical processes include distillation, extraction, and in some cases, the adoption of solvent-free reaction conditions.

Distillation: This is a primary and widely adopted technique for solvent recovery. Solvents used in the synthesis of pyrimidine derivatives, such as ethanol, can be recovered post-reaction. For instance, in reactions involving hydrazine hydrate, ethanol is often used as a solvent. After the reaction is complete, the solvent can be separated from the reaction mixture by fractional distillation and potentially reused in subsequent batches. The efficiency of recovery and the purity of the recycled solvent are critical parameters that determine the feasibility of this approach.

Solvent-Free Synthesis: An alternative approach that aligns with the principles of green chemistry is the use of solvent-free or "neat" reaction conditions. Research on the reaction of certain Biginelli pyrimidines with hydrazine hydrate has explored solvent-free conditions, which can entirely eliminate the need for a solvent and its subsequent recycling. While this method offers significant environmental benefits, its applicability and efficiency for the specific synthesis of this compound would require dedicated investigation.

The table below outlines common solvents that may be used in the synthesis of pyrimidines and their precursors, along with potential recycling strategies.

| Solvent | Typical Use in Synthesis | Potential Recycling Strategy |

| Ethanol | Reaction medium | Fractional Distillation |

| Ether | Product extraction | Distillation |

| Dichloromethane | Reaction medium/Extraction | Distillation |

| Acetone | Reaction medium/Washing | Distillation |

This table is illustrative and based on general synthetic methodologies for related compounds. The specific solvents and their recycling feasibility for this compound synthesis would need to be empirically determined.

Detailed research into the optimization of solvent recycling for the industrial production of this compound would involve quantifying recovery rates, assessing the purity of the recycled solvent, and evaluating its impact on the yield and purity of the final product over multiple cycles. Such studies are essential for the development of a sustainable and economically viable manufacturing process.

Reactivity and Chemical Transformations of 2 Hydrazinyl 5 Trifluoromethyl Pyrimidine

General Reactivity Profile and Influence of Substituents

The chemical behavior of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is dictated by the interplay between its two principal functional components: the nucleophilic hydrazinyl group (-NHNH₂) and the electron-deficient pyrimidine (B1678525) ring, which is strongly influenced by the trifluoromethyl (-CF₃) substituent. This structure results in a molecule with dual reactivity, capable of acting as a potent nucleophile through its side chain while the aromatic ring is activated towards nucleophilic attack.

Specific Reaction Types and Products

The dual reactivity of this compound allows it to undergo a variety of chemical transformations, including oxidation, reduction, and, most notably, substitution reactions at the hydrazinyl group.

While specific studies on the oxidation of this compound are not extensively detailed in the literature, the chemical behavior of arylhydrazines suggests several potential reaction pathways. Mild oxidation can lead to the formation of a diazonium-like intermediate, which could be a precursor for further functionalization. More vigorous oxidation can result in the cleavage of the carbon-nitrogen bond, leading to the elimination of the hydrazinyl group and the formation of nitrogen gas, ultimately yielding 5-(trifluoromethyl)pyrimidine (B70122). nih.govresearchgate.net The oxidation of hydrazine (B178648) and its derivatives can be complex, sometimes involving radical intermediates and dimers. researchgate.net

Table 1: Plausible Products from Oxidation Reactions

| Oxidizing Agent Category | Potential Product(s) | Reaction Type |

|---|---|---|

| Mild (e.g., Cu(II) salts) | 2-Diazenyl-5-(trifluoromethyl)pyrimidine | Dehydrogenation |

The reduction of this compound can target either the pyrimidine ring or the hydrazinyl substituent, depending on the reaction conditions. Catalytic hydrogenation using reagents like H₂/Pd or NaBH₄ could potentially reduce the C=N bonds within the pyrimidine ring, leading to the formation of dihydro- or tetrahydropyrimidine (B8763341) derivatives. Under more forceful conditions, hydrogenolysis may occur, cleaving the C-N bond of the hydrazinyl group to yield 5-(trifluoromethyl)pyrimidine and hydrazine. Another well-known reaction involving hydrazine is the Wolff-Kishner reduction, though this reaction utilizes hydrazine as a reagent to reduce carbonyl groups to alkanes rather than being a reduction of the hydrazine moiety itself. libretexts.orglibretexts.org

Table 2: Potential Products from Reduction Reactions

| Reducing Agent/Condition | Potential Product(s) | Reaction Type |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Hydrazinyl-5-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine | Ring Reduction |

Substitution reactions are the most characteristic transformations for this compound, primarily involving the nucleophilic hydrazinyl group reacting with various electrophiles.

Condensation with 1,3-Dicarbonyl Compounds: A significant reaction of hydrazinopyrimidines is their condensation with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form pyrazole (B372694) derivatives. bohrium.comresearchgate.net In this reaction, the two nitrogen atoms of the hydrazinyl group react with the two carbonyl groups (or their enol tautomers) of the dicarbonyl compound to form a new five-membered pyrazole ring attached to the pyrimidine scaffold. researchgate.net Studies on the analogous 2-hydrazino-4,6-dimethylpyrimidine have shown that reaction conditions are critical; neutral conditions may yield intermediate 5-hydroxy-5-trifluoromethylpyrazolines, while acidic conditions facilitate dehydration to the fully aromatic 3- or 5-trifluoromethylpyrazoles. researchgate.net This transformation is a powerful method for synthesizing complex heterocyclic systems.

Table 3: Representative Substitution Reactions and Products

| Reactant Type | Example Reactant | Product Structure | Product Name |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Pyrimidin-2-yl-hydrazone | 2-(2-Benzylidenehydrazinyl)-5-(trifluoromethyl)pyrimidine |

| β-Diketone | Acetylacetone | 3,5-Dimethyl-1-(pyrimidin-2-yl)pyrazole | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine |

Formation of Hydrazones: The terminal amino group of the hydrazinyl moiety readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazones. This is a classic and versatile reaction for derivatizing hydrazines and is widely used in synthetic chemistry. nih.gov

Acylation: The hydrazinyl group can be acylated by reacting with acyl chlorides or anhydrides. The reaction typically occurs at the terminal nitrogen, yielding N'-acylhydrazide derivatives. This allows for the introduction of a variety of functional groups onto the molecule.

Substitution Reactions and Derived Products

SNAr Reactions on Pyrimidine Core

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like the trifluoromethyl group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of precursors to this compound, such as 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454), the chlorine atom is an excellent leaving group. The reaction with hydrazine hydrate (B1144303) is a classic SNAr reaction that yields the title compound.

The electron-withdrawing trifluoromethyl group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of a leaving group at the 2-position. The general mechanism for this substitution involves the attack of the nucleophile (hydrazine) on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring.

While specific studies detailing a broad range of SNAr reactions on a fully formed this compound are not extensively documented, the principles of SNAr on substituted pyrimidines are well-established. For instance, in related dichloropyrimidine systems, the regioselectivity of nucleophilic attack is influenced by the electronic nature of the substituents on the ring. The presence of an amino or hydrazinyl group can modulate the reactivity of other positions on the pyrimidine core towards further substitution.

Cyclization and Condensation Reactions

The hydrazinyl group of this compound is a potent binucleophile, making it an excellent starting material for the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new rings fused to the pyrimidine core.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. For this compound, this reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding pyrimidinylhydrazone.

These hydrazone derivatives are versatile intermediates themselves. For example, they can undergo oxidative cyclization to form fused triazole rings. In a study on related (6-chloropyrimidin-4-yl)hydrazones, treatment with an oxidizing agent like iodobenzene (B50100) diacetate (IBD) led to the formation of researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives. nih.gov This suggests that hydrazones derived from this compound could be valuable precursors for the synthesis of 5-(trifluoromethyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidines.

| Reactant | Product Type | Fused Ring System |

| Aldehyde | Pyrimidinylhydrazone | N/A |

| Ketone | Pyrimidinylhydrazone | N/A |

| Oxidative Cyclization of Hydrazone | Triazolopyrimidine | researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidine |

The condensation of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. The reaction of this compound with diketones is expected to proceed readily to form N-pyrimidinylpyrazoles.

In a study involving the closely related 2-hydrazino-4,6-dimethylpyrimidine and various trifluoromethyl-β-diketones, the reaction outcome was found to be dependent on the reaction conditions. researchgate.netresearchgate.net In neutral conditions, the reaction primarily yielded 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.netresearchgate.net However, under acidic conditions, a change in regioselectivity was observed, leading to the formation of the corresponding regioisomeric 5-trifluoromethylpyrazoles. researchgate.net This suggests that the reaction of this compound with trifluoromethyl-β-diketones would likely produce pyrazole derivatives bearing both a pyrimidinyl substituent and two trifluoromethyl groups.

The general mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization with unsymmetrical diketones is a key consideration in these syntheses. nih.gov

| Diketone Type | Reaction Conditions | Major Product |

| Trifluoromethyl-β-diketone | Neutral | 5-Hydroxy-5-trifluoromethylpyrazoline |

| Trifluoromethyl-β-diketone | Acidic | 5-Trifluoromethylpyrazole |

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form a variety of fused heterocyclic systems. For instance, if the terminal nitrogen of the hydrazinyl group is acylated or derivatized with a group containing an electrophilic center, subsequent intramolecular attack from a nitrogen atom of the pyrimidine ring or the other nitrogen of the hydrazinyl moiety can lead to ring closure.

A common example is the oxidative cyclization of pyrimidinylhydrazones, as mentioned earlier, to form triazolopyrimidines. nih.gov Another possibility involves the reaction of the hydrazinylpyrimidine with a molecule containing both a carbonyl group and a leaving group, which after initial hydrazone formation, can undergo intramolecular nucleophilic substitution to form a new ring. While specific examples starting from this compound are not prevalent in the literature, this strategy is a general approach for the synthesis of fused nitrogen-containing heterocycles.

The Dimroth rearrangement is an isomerization reaction that occurs in many heterocyclic systems, particularly in triazoles and pyrimidines, where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org This rearrangement is highly relevant to the chemistry of fused pyrimidine systems derived from this compound, such as the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidine system.

For instance, researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives, which can be formed from the cyclization of 4-hydrazinylpyrimidines, have been shown to undergo a Dimroth rearrangement to the thermodynamically more stable researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. nih.govbeilstein-journals.org This rearrangement is often catalyzed by acid or base. researchgate.netnih.gov The accepted mechanism involves the opening of the pyrimidine ring followed by rotation and re-closure. nih.gov

Specifically, the process can be initiated by protonation, leading to ring opening to form a diazo intermediate. wikipedia.org Rotation around a carbon-carbon single bond, followed by intramolecular cyclization and deprotonation, results in the rearranged product. wikipedia.org It is plausible that triazolopyrimidines synthesized from this compound would also be susceptible to such rearrangements, providing a route to isomeric fused systems.

| Initial Fused System | Rearranged Fused System |

| researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrimidine | researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine |

| researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine | researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine |

While the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with hydrazine hydrate leads to the desired substitution product, under more forcing conditions (e.g., excess hydrazine and high temperature), hydrazine can induce ring-opening of the pyrimidine ring itself. researchgate.net Such reactions have been observed for certain substituted pyrimidines, particularly those with ester groups. researchgate.net

In these cases, the reaction can lead to the formation of pyrazoles and other degradation products. The mechanism involves nucleophilic attack of hydrazine on the pyrimidine ring, leading to cleavage of the ring and subsequent rearrangement and fragmentation. The susceptibility of the 5-(trifluoromethyl)pyrimidine ring to such a reaction would depend on the specific reaction conditions and the stability of the ring system. For many pyrimidine derivatives, hydrazinolysis under harsh conditions can lead to decomposition of the heterocyclic core. researchgate.net

Diels-Alder Cycloadditions

The pyrimidine core is generally an unreactive partner in Diels-Alder cycloadditions with alkenes and alkynes, typically requiring drastic reaction conditions. However, derivatives of this compound, specifically 2-hydrazonylpyrimidines, can be activated to undergo intramolecular Diels-Alder reactions under very mild conditions. This activation allows for the synthesis of diverse aza-indazoles, which are significant scaffolds in medicinal chemistry. sci-hub.se

The intramolecular Diels-Alder reaction of 2-hydrazonylpyrimidines, derived from this compound, provides a pathway to synthesize complex heterocyclic structures. The reaction proceeds through a cycloaddition mechanism that is significantly influenced by the substitution pattern on the hydrazone moiety. This process is a key step in the formation of various aza-indazoles. sci-hub.se

Quantum mechanical calculations have shed light on the reaction pathway, indicating that the transformation is facilitated by a distortion of the substrate into a geometry that resembles the transition state. This pre-distortion lowers the activation energy required for the cycloaddition to occur. sci-hub.se

A critical factor in enabling the intramolecular Diels-Alder cycloaddition of 2-hydrazonylpyrimidines is the N-trifluoroacetylation of the hydrazone. This chemical modification serves as an exceptional activation strategy. The strong electron-withdrawing nature of the trifluoroacetyl group significantly alters the electronic properties and geometry of the pyrimidine system. sci-hub.se

Computational studies have demonstrated that N-trifluoroacetylation distorts the 2-hydrazonylpyrimidine substrate. This distortion forces the molecule into a conformation that is closer to the transition state geometry required for the intramolecular Diels-Alder reaction. By reducing the energy barrier to reach this transition state, the trifluoroacetylation allows the cycloaddition to proceed under very mild conditions, a significant improvement over reactions with unactivated pyrimidines. sci-hub.se This activation method has proven to be general, scalable, and tolerant of a wide range of functional groups. sci-hub.se

Derivatives and Analogues of 2 Hydrazinyl 5 Trifluoromethyl Pyrimidine

Pyrazolinylpyridocoumarin Fluorescent Dye Derivatives

The synthesis of pyrazolinylpyridocoumarin fluorescent dyes directly from 2-hydrazinyl-5-(trifluoromethyl)pyrimidine is not extensively documented in dedicated studies. However, the constituent components of such a theoretical dye highlight significant areas of chemical synthesis. Pyridocoumarins are a class of compounds, both natural and synthetic, known for their interesting biological properties. nih.govnih.gov Their synthesis is typically achieved by forming a pyridine (B92270) ring from a coumarin (B35378) derivative or by forming a pyranone moiety from a pyridine precursor. nih.govnih.gov Common methods for constructing the pyridine ring on a coumarin base include multi-component reactions and metal-catalyzed reactions. nih.govnih.gov

Fluorescent dyes based on the coumarin scaffold are of great interest due to their photophysical properties. psu.edu The incorporation of fluorine atoms, such as in a trifluoromethyl group, can enhance properties like quantum yield and photostability, making them superior for use as reporter molecules in biological systems. psu.edu

The "pyrazolinyl" component would theoretically be derived from the hydrazinyl group of the parent compound. Hydrazines are well-known to react with α,β-unsaturated ketones to form pyrazolines, a five-membered heterocyclic ring. This reaction is a standard method for creating this class of compounds. While a direct, one-pot synthesis to a complex "pyrazolinylpyridocoumarin" system from this compound is not readily found in the literature, the chemistry of the individual components suggests that multi-step synthetic pathways could potentially be designed to achieve such structures.

Organohydrazide Chelate Complexes (e.g., Rhenium and Technetium)

The hydrazinyl moiety of this compound serves as a robust ligand for forming stable chelate complexes with transition metals, notably with rhenium (Re) and technetium (Tc). These organohydrazide complexes are defined by the presence of a metal-nitrogen-nitrogen bond. nih.gov

Research has demonstrated the synthesis of such complexes where the organohydrazide chelates to the metal center, forming a stable five-membered ring. nih.gov For instance, complexes with the general structure M(III)(NN-R)(PPh₃)₂Cl₂ (where M is Re or Tc, and NN-R represents the chelating organohydrazide ligand) have been synthesized and characterized. researchgate.net X-ray structural analysis of these types of complexes reveals a delocalized π-system within the chelate ring. nih.govresearchgate.net

The development of technetium and rhenium-tricarbonyl labeled radiopharmaceuticals is an area of significant interest, and chelating ligands are crucial for the stable incorporation of the metallic radiotracer. rsc.org The "Click-to-Chelate" strategy, for example, involves the synthesis and conjugation of tridentate chelating systems for the stable complexation of these radiometals. rsc.org The ability of hydrazinopyrimidines to form stable complexes makes them valuable precursors in the exploration of new diagnostic and therapeutic agents.

Table 1: Examples of Rhenium and Technetium Organohydrazide Complexes

| Metal | General Structure | Key Features |

|---|---|---|

| Rhenium (Re) | Re(III)(NNC₄H₂N₂CF₃)(PPh₃)₂Cl₂ | Contains a uninegative, chelating diazenido ligand. nih.gov |

| Technetium (Tc) | Tc(III)(NNpy)(PPh₃)₂Cl₂ | Forms a stable five-membered chelate ring with the metal. researchgate.net |

Hydrazone Conjugates (e.g., 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone)

The reaction of the hydrazinyl group in this compound with aldehydes and ketones provides a straightforward method for the synthesis of hydrazone conjugates. This condensation reaction is a fundamental transformation in organic chemistry, yielding compounds characterized by the R₁R₂C=NNHR₃ functional group. organic-chemistry.orgwikipedia.org

The synthesis typically involves reacting the hydrazine (B178648) with a suitable carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid. wikipedia.orgciac.jl.cn For example, the reaction with various aromatic aldehydes can produce a series of 2-(2-arylidenehydrazinyl) derivatives. researchgate.net

These hydrazone conjugates are not merely synthetic intermediates but are also studied for their own chemical and biological properties. The resulting structures can be further cyclized to form more complex heterocyclic systems.

Table 2: Synthesis of Hydrazone Derivatives

| Reactants | Product Class | Reaction Conditions |

|---|---|---|

| 2-Hydrazinylpyrimidine derivative, Aromatic Aldehydes | 2-(2-Arylidenehydrazinyl)pyrimidines | Acid catalyst, high yield. researchgate.net |

| Hydrazine hydrochloride, Aldehydes/Ketones | Hydrazones | 1:1 molar ratio, straightforward condensation. wikipedia.org |

Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolopyrimidines, Pyrazolotriazolopyrimidines, Pyrido[2,3-d]pyrimidinones)

This compound is a key building block for the synthesis of various fused pyrimidine systems. The bifunctional nature of the molecule—possessing both a reactive hydrazinyl group and a pyrimidine ring—allows for a variety of cyclization reactions to construct bicyclic and polycyclic heterocyclic scaffolds.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest due to their structural analogy to naturally occurring purines. The synthesis of these derivatives often involves the cyclization of a substituted pyrimidine precursor. The hydrazinyl group of this compound can react with various reagents to form the pyrazole (B372694) ring fused to the pyrimidine core.

One common synthetic strategy involves the reaction of a hydrazinopyrimidine with a compound containing a dicarbonyl or equivalent functionality, leading to condensation and subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine skeleton. These compounds serve as important scaffolds in medicinal chemistry research. psu.edu Various synthetic methods, including both conventional and green chemistry approaches, have been developed to access this privileged structure.

Further elaboration of pyrazole-fused pyrimidines can lead to more complex polycyclic systems. The synthesis of pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives demonstrates the versatility of hydrazinopyrimidine precursors. nih.gov A typical synthetic route involves the initial formation of a hydrazone from a pyrazolopyrimidine hydrazine, which is then subjected to oxidative cyclization to form the triazole ring. nih.gov

For instance, hydrazones can be treated with ferric chloride (FeCl₃) in ethanol, which promotes an intramolecular cyclization to yield the target tricyclic system. nih.gov These complex heterocyclic structures are investigated as scaffolds for various applications. psu.edu Isomeric systems, such as pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, can also be synthesized through cyclocondensation of hydrazino pyrazolopyrimidines with orthoesters.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another important class of fused heterocycles that can be synthesized from pyrimidine precursors. These compounds are structurally related to pteridines and purines. The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved through various multi-step synthetic sequences. Often, a 2-aminopyridine (B139424) derivative is used as a starting point to construct the fused pyrimidinone ring.

In the context of derivatives from this compound, the hydrazinyl group can be used as a handle to build up the pyridine portion of the molecule or can be introduced onto a pre-formed pyrido[2,3-d]pyrimidine core. For example, a 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one can be condensed with aromatic aldehydes to form the corresponding arylidene hydrazinyl derivatives. researchgate.net The synthesis of the core structure itself involves cyclization reactions to fuse the pyridine and pyrimidine rings.

Other Trifluoromethylated Pyrimidine Derivatives and Heterocycles

In the quest for novel pesticides to combat increasing resistance, researchers have designed and synthesized a series of new pyrimidin-4-amine derivatives that feature a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. acs.orgbohrium.com The structures of these compounds were confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS. acs.org

Bioassays of the synthesized compounds revealed significant insecticidal and fungicidal properties. acs.org The series of 29 synthesized compounds demonstrated excellent insecticidal activity against various pests including Mythimna separata, Aphis medicagini, and Tetranychus cinnarinus. acs.org Furthermore, they exhibited notable fungicidal activity against Pseudoperonospora cubensis. acs.org

Among the synthesized compounds, two derivatives, U7 and U8, were identified as having particularly broad-spectrum activity. acs.org Compound U7, 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine, and compound U8, 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine, showed potent insecticidal and fungicidal effects. acs.org The insecticidal efficacy against M. separata, measured by LC₅₀ values, was 3.57 ± 0.42 mg/L for U7 and 4.22 ± 0.47 mg/L for U8, which is comparable to the commercial insecticide flufenerim (B1249704) (3.14 ± 0.73 mg/L). acs.org In terms of fungicidal activity against P. cubensis, the EC₅₀ values were 24.94 ± 2.13 mg/L for U7 and 30.79 ± 2.21 mg/L for U8. acs.org

Further investigations into the mode of action through enzymatic activity testing on Acetylcholinesterase (AChE) and molecular docking studies have been conducted to support further optimization of these promising pesticide candidates. acs.org

| Compound | Structure | Target Organism | Activity (LC₅₀/EC₅₀ mg/L) |

|---|---|---|---|

| U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) | Cl-C₅HFN₃-NH-CH₂-C₆H₃(F)-[C₃N₂O(CF₃)] | Mythimna separata | 3.57 ± 0.42 (LC₅₀) |

| U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) | Cl-C₅HFN₃-NH-CH₂-C₆H₃(F)-[C₃N₂O(CF₃)] | Pseudoperonospora cubensis | 24.94 ± 2.13 (EC₅₀) |

| U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine) | Br-C₅HFN₃-NH-CH₂-C₆H₃(F)-[C₃N₂O(CF₃)] | Mythimna separata | 4.22 ± 0.47 (LC₅₀) |

| U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine) | Br-C₅HFN₃-NH-CH₂-C₆H₃(F)-[C₃N₂O(CF₃)] | Pseudoperonospora cubensis | 30.79 ± 2.21 (EC₅₀) |

| Flufenerim (Reference) | N/A | Mythimna separata | 3.14 ± 0.73 (LC₅₀) |

| Azoxystrobin (Reference) | N/A | Pseudoperonospora cubensis | 3.18 ± 0.21 (EC₅₀) |

The synthesis of pyrazolo[1,5-c]pyrimidines containing trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups has been achieved through regioselective methods. researchgate.net The regioselectivity of the reaction is highly dependent on the choice of the starting fluorine-containing building block. researchgate.net

One synthetic route involves the reaction of 6-tri- and 6-difluoromethylcomanic acids or their ethyl esters with aminoguanidine (B1677879). This reaction predominantly yields 5-RF-pyrazolo[1,5-c]pyrimidines (where RF = CF₃ or CF₂H). researchgate.net For example, the reaction of ethyl 6-CF₃-comanate with aminoguanidine hydrochloride in ethanol results in the formation of ethyl 7-amino-5-trifluoromethylpyrazolo[1,5-c]pyrimidine-2-carboxylate. researchgate.net

Conversely, a different regioisomer is obtained when using open-chain synthetic equivalents. The reaction of ethyl 7,7,7-trifluoro- or 7,7-difluoro-2,4,6-trioxoheptanoates with aminoguanidine allows for the regioselective synthesis of 2-RF-pyrazolo[1,5-c]pyrimidines. researchgate.net Specifically, ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate reacts with aminoguanidine bicarbonate to produce ethyl 7-amino-2-trifluoromethylpyrazolo[1,5-c]pyrimidine-5-carboxylate. researchgate.net

This strategic selection of either a cyclic pyrone-based precursor or an open-chain trioxoester allows for controlled access to specific, and previously undescribed, fluorine-containing regioisomers of the pyrazolo[1,5-c]pyrimidine (B12974108) system, which is of significant interest for medicinal chemistry. researchgate.net

| Starting Material | Reagent | Major Product Regioisomer |

|---|---|---|

| 6-Trifluoromethylcomanic acid / ester | Aminoguanidine | 5-Trifluoromethylpyrazolo[1,5-c]pyrimidine |

| 6-Difluoromethylcomanic acid / ester | Aminoguanidine | 5-Difluoromethylpyrazolo[1,5-c]pyrimidine |

| Ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate | Aminoguanidine | 2-Trifluoromethylpyrazolo[1,5-c]pyrimidine |

| Ethyl 7,7-difluoro-2,4,6-trioxoheptanoate | Aminoguanidine | 2-Difluoromethylpyrazolo[1,5-c]pyrimidine |

Computational and Theoretical Studies

Quantum Mechanical Calculations (e.g., DFT, activation energies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. jchemrev.comjchemrev.com For pyrimidine (B1678525) derivatives, methods like B3LYP are commonly used to optimize molecular geometry and calculate various electronic and thermodynamic parameters. jchemrev.comirjweb.com Such calculations can predict the outcomes of chemical reactions, like the condensation of hydrazino-pyrimidines with other reagents, by determining the stability of intermediates and the energy barriers of transition states. researchgate.net While specific, detailed quantum mechanical studies focused exclusively on 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine are not extensively documented, the principles are widely applied to analogous heterocyclic systems. jchemrev.comkbhgroup.in

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. youtube.com The HOMO energy (E_HOMO) indicates the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. irjweb.comoaji.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For pyrimidine-based compounds, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. irjweb.com Increasing the electron-donating ability of substituents tends to increase the HOMO energy, while the LUMO energy is less affected. scispace.com In the case of this compound, the nucleophilic hydrazinyl group would be expected to contribute significantly to the HOMO, making it the primary site for reactions with electrophiles. Conversely, computational studies on similar pyrimidines show that N-alkylation or protonation can significantly lower the LUMO energy, making the ring more susceptible to nucleophilic attack. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance Note: Specific calculated values for this compound are not available in the cited literature. This table describes the parameters and their general interpretation.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Correlates with ionization potential; indicates electron-donating ability. oaji.net |

| LUMO Energy | E_LUMO | - | Correlates with electron affinity; indicates electron-accepting ability. oaji.net |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity. researchgate.net |

| Ionization Potential | I | -E_HOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | A | -E_LUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

Understanding the mechanism of reactions involving this compound, such as its common cyclization to form pyrazolo[1,5-a]pyrimidines, requires the characterization of transition states and the calculation of activation energies. researchgate.net Computational studies can model the reaction pathway, identifying the geometry of the highest-energy point (the transition state) between reactants and products. The energy difference between the reactants and the transition state is the activation energy, or reaction barrier, which determines the reaction rate.

For instance, in the related transformation of pyrimidines to pyrazoles via reaction with hydrazine (B178648), computational analysis showed that lowering the pyrimidine's LUMO through N-triflylation was key to enabling the initial nucleophilic attack by hydrazine at room temperature. nih.gov This type of analysis is crucial for optimizing reaction conditions and predicting the regioselectivity of cyclization reactions, such as those observed when substituted hydrazino-pyrimidines react with β-diketones under different pH conditions. researchgate.net

The three-dimensional arrangement of atoms, or conformation, of the flexible hydrazinyl side chain can influence the reactivity of this compound. Conformational analysis, often performed using DFT methods, can identify the most stable (lowest energy) conformations and the energy barriers to rotation around single bonds. This is particularly relevant in "pre-organization," where the molecule adopts a specific conformation that is geometrically suited for a subsequent reaction, such as an intramolecular cyclization. While specific conformational studies on this molecule are not detailed in the available literature, such analyses are standard for understanding the reactivity of flexible molecules in synthesis.

Molecular Docking Studies (focused on chemical interactions and binding modes with molecular targets)

While this compound is primarily a synthetic intermediate, its core structure is present in numerous derivatives that have been evaluated as biologically active agents. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a protein receptor). ijirt.org Docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are directly synthesized from this compound, have been performed to investigate their potential as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Threonine Tyrosine Kinase (TTK). ekb.egnih.govorientjchem.org These studies help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. ekb.egresearchgate.net

Analysis of the docking poses of pyrazolo[1,5-a]pyrimidine derivatives reveals common interaction patterns with protein targets. orientjchem.org The heterocyclic core, derived from the parent hydrazinyl-pyrimidine, is often involved in crucial hydrogen bonds. The nitrogen atoms of the pyrimidine and the fused pyrazole (B372694) ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the protein's active site, such as the hinge region of kinases. nih.govresearchgate.net

Table 2: Common Interactions of Pyrimidine-Based Ligands with Protein Targets Note: This table summarizes findings from docking studies on derivatives of this compound, not the compound itself.

| Interaction Type | Ligand Moiety Involved | Common Protein Residues/Features | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pyrimidine/Pyrazole Nitrogens, Hydrazinyl NH | Hinge region amino acids (e.g., Leu83 in CDK2), Glutamic acid, Aspartic acid | ekb.egnih.gov |

| Hydrophobic Interactions | Fused Ring System, Phenyl Groups | Valine, Proline, Leucine, Isoleucine | nih.gov |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Histidine | researchgate.net |

Structure-Reactivity Relationships based on Computational Data

In the context of its derivatives, computational studies link specific structural features to biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, for example, can correlate steric, electrostatic, and hydrophobic fields of a series of molecules with their inhibitory potency. mdpi.com Such models reveal that modifications to the core pyrimidine scaffold can significantly impact binding affinity, providing a rational basis for the design of new therapeutic agents. mdpi.com The consistent observation of hydrogen bonding and hydrophobic interactions in docking studies of its derivatives underscores the importance of the core scaffold in establishing potent biological activity. nih.govorientjchem.org

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyrimidine (B1678525) Ring Protons: The two protons on the pyrimidine ring would likely appear as singlets or narrowly coupled doublets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The strong electron-withdrawing effect of the trifluoromethyl group and the nitrogen atoms in the ring would shift these protons downfield.

Hydrazinyl Protons (-NH-NH₂): The protons of the hydrazinyl group are expected to appear as two distinct signals, both of which would be broad due to quadrupole effects and chemical exchange. The -NH proton could be found in the range of δ 8.0-10.0 ppm, while the -NH₂ protons would likely be observed further upfield, potentially between δ 4.0 and 6.0 ppm.

Table 1: Hypothetical ¹H NMR Data for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | 8.0 - 9.0 | Singlet / Doublet |

| -NH- | 8.0 - 10.0 | Broad Singlet |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the δ 140-165 ppm region. The carbon atom attached to the hydrazinyl group (C2) and the carbon bearing the trifluoromethyl group (C5) would have distinct chemical shifts.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| Pyrimidine-C | 140 - 165 | Singlet |

| -CF₃ | 120 - 130 | Quartet |

To fully assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively, which is crucial for definitive structural elucidation.

To confirm the assignment of the N-H protons of the hydrazinyl group, a D₂O exchange experiment would be performed. Upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, the labile N-H protons would exchange with deuterium. This would cause the signals corresponding to the -NH and -NH₂ protons to diminish or disappear from the ¹H NMR spectrum, confirming their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: The N-H bonds of the hydrazinyl group would give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands in this region (symmetric and asymmetric stretching), while the secondary amine (-NH) would show a single band.

C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the pyrimidine ring would appear in the 1500-1650 cm⁻¹ range.

C-F Stretching: The strong carbon-fluorine bonds of the trifluoromethyl group would produce intense absorption bands in the 1100-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds would be observed around 1600 cm⁻¹.

Table 3: Hypothetical IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ / -NH | N-H Stretch | 3200 - 3400 |

| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |

| -CF₃ | C-F Stretch | 1100 - 1300 |

| -NH₂ | N-H Bend | ~1600 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing precise information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI), is a powerful tool for the unambiguous identification of a compound by providing its exact mass. This technique allows for the determination of the elemental formula of the molecule and its fragments with high accuracy and confidence. The ionization efficiency in ESI is highly dependent on the physicochemical properties of the compound. csic.es For this compound (Molecular Formula: C₅H₅F₃N₄), ESI-HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The measured exact mass is compared against the theoretical (calculated) mass, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition. This level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Table 1: ESI-HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C₅H₅F₃N₄ |

| Ion Formula | [C₅H₆F₃N₄]⁺ |

| Theoretical Exact Mass (m/z) | 195.0548 |

| Measured Exact Mass (m/z) | Typically within ± 5 ppm of theoretical |

| Ionization Mode | ESI Positive |

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to study the fragmentation pathways of a selected precursor ion. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. For pyrimidine derivatives, the fragmentation is influenced by the nature and position of substituents on the ring. nih.gov Studies on related pyrimidine structures show that the pyrimidine ring itself is relatively stable, with fragmentation often initiated at the substituent groups. sapub.org

In the case of the protonated this compound ion ([M+H]⁺, m/z 195.05), characteristic fragmentation would likely involve:

Loss of neutral molecules: Sequential loss of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂) from the hydrazinyl group.

Cleavage of the C-CF₃ bond: Loss of a trifluoromethyl radical (•CF₃) or related neutral fragments.

Ring fragmentation: Subsequent cleavage of the pyrimidine ring, although this typically requires higher collision energy due to the aromatic stability of the ring. sapub.org

Investigating these pathways helps confirm the connectivity of the molecule and the identity of its functional groups.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (monoisotopic) |

| 195.05 | [M+H - NH₃]⁺ | NH₃ | 178.0282 |

| 195.05 | [M+H - N₂H₄]⁺ | N₂H₄ | 163.0299 |

| 195.05 | [M+H - HF]⁺ | HF | 175.0468 |

| 195.05 | [M+H - •CF₃]⁺ | •CF₃ | 126.0565 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) are characteristic of the chromophores present in the structure. The spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyrimidine ring and the hydrazinyl substituent.

The spectrum would likely display strong absorption bands corresponding to:

π → π* transitions: These high-energy transitions are characteristic of the conjugated π-system of the pyrimidine ring and typically occur at shorter wavelengths (e.g., ~200-280 nm). mdpi.comresearchgate.net

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the ring or the hydrazinyl group) to an anti-bonding π* orbital. These absorptions occur at longer wavelengths and are generally less intense than π → π* transitions. mdpi.commdpi.com

The solvent used for analysis can influence the position and intensity of these absorption bands. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| ~200 - 280 | π → π | Conjugated π-system of the pyrimidine ring |

| > 280 | n → π | Non-bonding electrons on nitrogen atoms (ring and hydrazinyl) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. A successful single-crystal X-ray diffraction analysis provides a wealth of structural information, including:

Bond lengths and angles: Accurate measurement of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the molecule and its substituents.

Intermolecular interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., N-H···N) and van der Waals forces that define the supramolecular structure. researchgate.net

While specific crystallographic data for this compound is not available in the cited literature, analysis of a related substituted hydrazinopyridine provides an example of the detailed data obtained from such an experiment. researchgate.net This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

Table 4: Illustrative Crystallographic Data Obtainable from X-ray Analysis (Based on a related hydrazinopyridine structure)

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c (Å); β (°) |

| Bond Lengths | Precise distances for bonds like C-N, N-N, C-C, C-F. | e.g., N-N: ~1.40 Å |

| Hydrogen Bonds | Identification of donor-acceptor pairs and their distances/angles. | N-H···N, N-H···O |

Applications in Organic Synthesis As a Core Building Block

Scaffold for Complex Heterocyclic Systems

The structure of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is particularly suited for the synthesis of fused and substituted heterocyclic systems. The hydrazinyl group provides a reactive site for cyclization reactions, allowing chemists to build additional rings onto the pyrimidine (B1678525) core.

In the field of medicinal chemistry, this compound serves as a foundational building block for creating scaffolds that are later elaborated into potential drug candidates. Its ability to participate in reactions that form fused heterocyclic systems, such as triazolopyrimidines, is of particular importance. nih.govekb.eg The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for example, is recognized as a "bioisostere" of purine, a key component of DNA and RNA. nih.gov This structural mimicry allows molecules containing this scaffold to interact with biological targets that typically bind purines, making them valuable in the design of anticancer, antiviral, and CNS-modulating agents. ekb.egnih.govnih.gov

The synthesis of these scaffolds often involves the reaction of the hydrazinyl group with reagents that can provide the necessary atoms to form a new ring. For instance, condensation with carboxylic acid derivatives can lead to the formation of a triazole ring fused to the initial pyrimidine structure. The resulting core can then be further functionalized to optimize its biological activity.

Table 1: Drug Discovery Scaffolds from this compound

| Reactant Type | Resulting Heterocyclic Scaffold | Significance in Drug Discovery |

|---|---|---|

| Dicarbonyl Compounds | Pyrazolyl-pyrimidines | Core structure in kinase inhibitors and other signaling pathway modulators. |

| Carboxylic Acid Derivatives | 1,2,4-Triazolo[1,5-a]pyrimidines | Purine isostere; used in anticancer, antiviral, and CNS-active agents. nih.govekb.eg |

Beyond fused systems, this compound is extensively used to synthesize a variety of nitrogen-containing heterocycles, most notably pyrazoles. researchgate.net The classical approach involves the condensation reaction between the hydrazinyl group and a 1,3-dicarbonyl compound, such as a β-diketone. researchgate.net

This reaction is highly versatile, and its outcome can be controlled by the reaction conditions. For example, studies on the related compound 2-hydrazino-4,6-dimethylpyrimidine reacting with trifluoromethyl-β-diketones have shown that in neutral conditions, the reaction can yield 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net However, by introducing an acid catalyst, the reaction pathway shifts to favor the formation of the aromatic 5-trifluoromethylpyrazoles through dehydration. researchgate.net This regioselective control is crucial for synthesizing specific isomers with desired properties. The electron-withdrawing or -donating nature of substituents on the β-diketone can also influence the ratio of products formed. researchgate.net

Derivatization Reagent in Analytical Chemistry

The reactivity of the hydrazinyl group also makes this class of compounds useful in analytical chemistry as derivatization reagents. Derivatization is a technique used to chemically modify an analyte to produce a new compound that has properties more suitable for a given analytical method, such as chromatography. psu.edu

Hydrazinyl-pyrimidines are employed to improve the detection and quantification of molecules containing carbonyl groups (aldehydes and ketones), particularly in the context of liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov A closely related isomer, 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), has been investigated as a derivatizing agent for challenging analytes like the steroid 5α-dihydrotestosterone (DHT). nih.govnih.gov

The underlying chemistry involves the reaction of the hydrazinyl group with the ketone functional group of the steroid to form a stable hydrazone derivative. researchgate.net This chemical modification imparts several analytical advantages:

Enhanced Ionization Efficiency: The pyrimidine ring and trifluoromethyl group can significantly improve the ionization of the analyte in the mass spectrometer's source, leading to a much stronger signal. nih.gov

Increased Sensitivity: The enhanced signal allows for the detection and accurate quantification of analytes at very low concentrations, which is often necessary for biological samples like blood plasma where substances like DHT are present in minute amounts. nih.govnih.gov

Improved Chromatographic Behavior: The derivative may have better separation characteristics on the chromatography column compared to the original analyte. psu.edu

This strategy allows analytical chemists to overcome challenges such as poor ionization and low concentrations, enabling reliable measurement of important biological molecules. nih.govresearchgate.net

Table 2: Application in Analytical Derivatization

| Analyte Functional Group | Derivatization Reagent Class | Derivative Formed | Analytical Technique | Primary Benefit |

|---|---|---|---|---|

| Ketone (e.g., in steroids) | Hydrazinyl-(trifluoromethyl)pyrimidine | Hydrazone | LC-MS/MS | Enhanced ionization and detection sensitivity. nih.govnih.gov |

Mechanistic Investigations at the Chemical/molecular Level

Interaction with Molecular Targets through Covalent Bonding

Covalent inhibitors offer distinct advantages in drug discovery, including increased potency, longer duration of action, and the potential to overcome drug resistance. nih.gov The chemical structure of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine contains a hydrazinyl group, a functional moiety known to participate in covalent bond formation with biological targets under certain conditions. blogspot.com

The hydrazinyl group (-NHNH2) is a potent nucleophile, capable of reacting with electrophilic sites on proteins to form stable covalent bonds. researchgate.net This reactivity is central to the potential mechanism of covalent inhibition by molecules containing this group. The process typically involves the nucleophilic attack by one of the nitrogen atoms of the hydrazinyl group on an electrophilic functional group within the protein, such as an aldehyde, ketone, or an activated carbonyl group on an amino acid side chain. nih.govthermofisher.com

One established pathway for covalent modification involves the reaction of hydrazides (a related functional group) with aldehydes, which can be present on proteins as a result of post-translational modifications or oxidative stress, to form a stable hydrazone linkage. thermofisher.com While the hydrazinyl group of this compound is not a hydrazide, its nucleophilicity allows for analogous reactions. For instance, the terminal -NH2 group can attack electrophilic centers on a target protein. Nucleophilic residues on a protein, such as the thiol group of cysteine, can also initiate reactions. For example, studies on acylhydrazide inhibitors of cysteine proteases have shown that the active site cysteine can attack the carbonyl group, leading to a stabilized tetrahedral intermediate. nih.gov

Furthermore, hydrazine (B178648) derivatives can undergo metabolic activation, often catalyzed by enzymes like cytochrome P450, to form reactive radical species. nih.gov These highly reactive intermediates can then proceed to form covalent adducts with cellular macromolecules, including proteins and DNA, which is a key mechanism of both their biological activity and toxicity. nih.gov The formation of such covalent bonds with a specific amino acid residue, particularly within the active site of an enzyme, can lead to irreversible inhibition of the protein's function. nih.govescholarship.orgresearchgate.net

Role of Substituents in Modulating Reactivity and Interactions

The reactivity of the pyrimidine (B1678525) scaffold and its capacity for molecular interactions are significantly modulated by its substituents. The trifluoromethyl and hydrazinyl groups on this compound exert profound and distinct electronic and steric effects.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). This effect has several critical consequences for the this compound molecule:

Increased Electrophilicity of the Pyrimidine Ring: The -CF3 group withdraws electron density from the pyrimidine ring, making the ring itself more electron-deficient, or electrophilic. nih.gov This heightened electrophilicity makes the carbon atoms of the pyrimidine ring, particularly those ortho and para to the -CF3 group, more susceptible to nucleophilic attack.

Modulation of Physicochemical Properties: The inclusion of a -CF3 group significantly alters properties such as lipophilicity and metabolic stability. researchgate.net This can enhance the ability of a molecule to cross cell membranes and can block sites of metabolic oxidation, thereby increasing its biological half-life. rsc.org

Enhanced Binding Interactions: The strong electron-withdrawing nature of the -CF3 group can influence non-covalent interactions. For instance, it can strengthen hydrogen bonds with protein active site residues by modulating the charge distribution on the parent molecule. scielo.br In some contexts, the fluorine atoms themselves can participate in favorable interactions with protein targets.

The table below summarizes the key effects of the trifluoromethyl group on the molecular properties and reactivity of the pyrimidine ring.

| Property Affected | Influence of Trifluoromethyl (-CF3) Group | Reference |

| Ring Electron Density | Decreases electron density, making the ring more electrophilic. | nih.gov |

| Susceptibility to Nucleophiles | Increases susceptibility to nucleophilic aromatic substitution. | nih.gov |

| Metabolic Stability | Often increases metabolic stability by blocking oxidative sites. | researchgate.netrsc.org |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | researchgate.net |

| Hydrogen Bonding | Can strengthen H-bonds of nearby functional groups by induction. | scielo.br |

The hydrazinyl group is a versatile hydrogen-bonding moiety, containing both hydrogen bond donors and acceptors. The two nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms on both the internal (-NH-) and terminal (-NH2) nitrogens can act as potent hydrogen bond donors. nih.gov

This dual capability allows this compound to form intricate and stable hydrogen bonding networks with molecular targets like proteins and enzymes. Crystal structure analyses of related hydrazinyl-substituted N-heterocycles consistently reveal the critical role of intermolecular N-H···N hydrogen bonds in stabilizing the solid-state structure, often forming dimers or extended chains. researchgate.netnih.gov The ability to form multiple hydrogen bonds is crucial for molecular recognition and binding affinity within a protein's active site. The pyrimidine ring itself contains two nitrogen atoms that are common hydrogen bond acceptors, further contributing to the molecule's potential for strong and specific binding. reddit.com

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Hydrazinyl (-NHNH2) | Donor (N-H) and Acceptor (N:) | Forms directed bonds with backbone amides or amino acid side chains (e.g., Asp, Glu, Ser, Thr). |

| Pyrimidine Ring Nitrogens | Acceptor (N:) | Accepts hydrogen bonds from donor groups in a protein active site (e.g., Arg, Lys, Trp). |

Reaction Pathway Elucidation